NMDI14
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDI14 involves multiple steps, starting with the preparation of the quinoxaline derivative. The key steps include:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a diketone.
Acetylation: The quinoxaline derivative is then acetylated using acetic anhydride.
Thiophene Carboxylation: The acetylated quinoxaline is reacted with thiophene-3-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
NMDI14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: this compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted thiophene derivatives .
Scientific Research Applications
NMDI14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NMD pathway and its role in gene expression regulation.
Biology: Employed in research to understand the molecular mechanisms of NMD and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications in genetic disorders caused by nonsense mutations, such as cystic fibrosis and thalassemia.
Industry: Utilized in the development of novel therapeutic agents targeting the NMD pathway .
Mechanism of Action
NMDI14 exerts its effects by targeting the SMG7 protein, a key component of the NMD mechanism. By disrupting the SMG7–UPF1 complex, this compound inhibits the NMD pathway, leading to the stabilization of mRNAs that contain premature termination codons. This results in the restoration of full-length proteins, which can have therapeutic benefits in genetic disorders caused by nonsense mutations .
Comparison with Similar Compounds
Similar Compounds
NMDI1: Another inhibitor of the NMD pathway, but with a different molecular structure.
NMDI2: Similar in function but less potent compared to NMDI14.
NMDI3: Exhibits similar inhibitory effects on the NMD pathway but has different pharmacokinetic properties
Uniqueness of this compound
This compound stands out due to its high potency and specificity in inhibiting the NMD pathway. Its ability to restore full-length proteins in cells with nonsense mutations makes it a promising candidate for therapeutic applications. Additionally, this compound has shown minimal toxicity in cell-based assays, further highlighting its potential as a safe and effective NMD inhibitor .
Properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPSNLBUMVXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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